ER degrader 4
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
ER degrader 4 can be synthesized through a series of chemical reactions involving specific reagents and conditions.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and quality control to meet the required standards for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
ER degrader 4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the substitution reactions .
Major Products Formed
The major products formed from these reactions include derivatives of this compound with modified functional groups that may enhance its activity or selectivity .
Scientific Research Applications
ER degrader 4 has a wide range of scientific research applications, including:
Mechanism of Action
ER degrader 4 exerts its effects by binding to the estrogen receptor and inducing its degradation through the proteasome pathway . This process involves increasing the hydrophobicity and instability of the receptor, leading to its downregulation . The molecular targets include the estrogen receptor alpha, and the pathways involved are related to estrogen signaling and receptor degradation .
Comparison with Similar Compounds
ER degrader 4 can be compared with other similar compounds such as:
Fulvestrant: An injectable SERD that also targets the estrogen receptor for degradation.
Camizestrant: A next-generation oral SERD with robust and selective ER degradation.
SAR439859: A novel SERD with superior ER antagonist and degrader activities.
This compound is unique due to its oral bioavailability and potent anti-tumor activity, making it a promising candidate for further development and clinical use .
Properties
Molecular Formula |
C26H19FO4S |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
(E)-3-[4-[[2-(2,4-dimethylbenzoyl)-6-fluoro-1-benzothiophen-3-yl]oxy]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C26H19FO4S/c1-15-3-10-20(16(2)13-15)24(30)26-25(21-11-7-18(27)14-22(21)32-26)31-19-8-4-17(5-9-19)6-12-23(28)29/h3-14H,1-2H3,(H,28,29)/b12-6+ |
InChI Key |
LORPMLOKMAZOOA-WUXMJOGZSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)C2=C(C3=C(S2)C=C(C=C3)F)OC4=CC=C(C=C4)/C=C/C(=O)O)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=C(C3=C(S2)C=C(C=C3)F)OC4=CC=C(C=C4)C=CC(=O)O)C |
Origin of Product |
United States |
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